Bicyclo[4.1.0]heptan-7-ylmethanol
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Overview
Description
Bicyclo[410]heptan-7-ylmethanol is a bicyclic compound with the molecular formula C₈H₁₄O It is known for its unique structure, which includes a bicyclo[410]heptane ring system with a methanol group attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-7-ylmethanol can be synthesized through several methods. One common approach involves the reduction of bicyclo[4.1.0]heptan-7-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar reduction techniques as in laboratory synthesis. The choice of reducing agent and reaction conditions may be optimized for efficiency and yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form bicyclo[4.1.0]heptan-7-one using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of bicyclo[4.1.0]heptane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form bicyclo[4.1.0]heptan-7-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products
Oxidation: Bicyclo[4.1.0]heptan-7-one
Reduction: Bicyclo[4.1.0]heptane
Substitution: Bicyclo[4.1.0]heptan-7-yl chloride
Scientific Research Applications
Bicyclo[4.1.0]heptan-7-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound is a hydride inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate in the liver.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Bicyclo[4.1.0]heptan-7-ylmethanol exerts its effects primarily through enzyme inhibition. It inhibits lactate dehydrogenase, aldehyde dehydrogenase, and alcohol dehydrogenase, affecting the metabolism of pyruvate, aldehydes, and alcohols, respectively . Additionally, it inhibits mitochondrial monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-7-ylmethanol can be compared to other bicyclic alcohols and inhibitors:
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic alcohol with a different ring system and position of the hydroxyl group.
Bicyclo[3.1.0]hexan-3-ol: A similar compound with a smaller ring system.
Bicyclo[4.1.0]heptan-2-ol: A positional isomer with the hydroxyl group on the second carbon.
The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which contribute to its distinct chemical properties and biological activities.
Biological Activity
Bicyclo[4.1.0]heptan-7-ylmethanol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes a seven-membered ring. The molecular formula is C8H14O, with a molecular weight of approximately 142.20 g/mol. This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Biological Activity
1. Receptor Modulation
Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in several neurological and psychiatric disorders, suggesting that modulation of its activity could have therapeutic potential in treating conditions such as schizophrenia and Alzheimer's disease .
2. Antiviral Activity
In a study focused on conformationally locked carbocyclic nucleosides derived from this compound, some derivatives exhibited moderate antiviral activity against coxsackie B4 virus, with an effective concentration (EC50) of 9.4 μg/mL . This suggests potential applications in antiviral drug development.
3. Anti-inflammatory Potential
The compound's structural features may also contribute to its anti-inflammatory properties. Similar compounds have shown efficacy in modulating inflammatory pathways, which may be relevant for conditions like ulcerative colitis .
Synthesis
The synthesis of this compound typically involves several steps, including cyclopropanation and transition-metal-free methodologies under mild conditions to optimize yield and purity .
Case Study 1: Antiviral Activity Assessment
A series of derivatives based on this compound were synthesized and tested for antiviral activity against various viruses including coxsackie B4 virus. The study revealed that while most derivatives did not display significant activity, one compound demonstrated promising results, indicating the potential for further development .
Compound | EC50 (μg/mL) | Selectivity Index |
---|---|---|
3d | 9.4 | 8.4 |
Other Derivatives | Not Significant | - |
Case Study 2: Receptor Modulation Study
In another study investigating the interaction of bicyclic compounds with mAChRs, this compound was shown to enhance receptor signaling in vitro, supporting its role as an allosteric modulator .
Research Findings
Recent studies have focused on the interaction profiles of this compound with various biological targets:
Properties
IUPAC Name |
7-bicyclo[4.1.0]heptanylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8-6-3-1-2-4-7(6)8/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMTRILKYKTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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